Cas no 858345-57-0 (Salvinorin A Carbamate)

Salvinorin A Carbamate is a semi-synthetic derivative of Salvinorin A, the primary psychoactive compound found in Salvia divinorum. This carbamate-modified analog exhibits enhanced stability and potential pharmacological properties compared to its parent molecule. The introduction of a carbamate group may improve metabolic resistance, prolonging its activity and allowing for more controlled studies. Researchers are particularly interested in its interactions with kappa-opioid receptors (KOR), which could provide insights into neurochemical pathways and therapeutic applications. Its structural modifications also offer opportunities for further derivatization, making it a valuable compound for medicinal chemistry and neuroscience research. Proper handling and compliance with regulatory guidelines are essential due to its potent biological activity.
Salvinorin A Carbamate structure
Salvinorin A Carbamate structure
商品名:Salvinorin A Carbamate
CAS番号:858345-57-0
MF:C22H27NO8
メガワット:433.451687097549
CID:4660908
PubChem ID:118718683

Salvinorin A Carbamate 化学的及び物理的性質

名前と識別子

    • (2S,4aR,6aR,7R,9S,10aS,10bR)-9-[(aminocarbonyl)oxy]-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylicacid,methylester
    • CHEMBL3349979
    • 858345-57-0
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-9-[(aminocarbonyl)oxy]-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid, methyl ester
    • methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-carbamoyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
    • Salvinorin A Carbamate
    • インチ: InChI=1S/C22H27NO8/c1-21-6-4-12-19(26)30-15(11-5-7-29-10-11)9-22(12,2)17(21)16(24)14(31-20(23)27)8-13(21)18(25)28-3/h5,7,10,12-15,17H,4,6,8-9H2,1-3H3,(H2,23,27)/t12-,13-,14-,15-,17-,21-,22-/m0/s1
    • InChIKey: FHTGZEVOZWRYEL-XOKLNVNFSA-N
    • ほほえんだ: CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)N)C)C4=COC=C4

計算された属性

  • せいみつぶんしりょう: 433.17366682g/mol
  • どういたいしつりょう: 433.17366682g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 31
  • 回転可能化学結合数: 5
  • 複雑さ: 798
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 7
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 135Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

Salvinorin A Carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73980-500ug
Salvinorin A Carbamate
858345-57-0 98%
500ug
¥1114.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73980-5mg
Salvinorin A Carbamate
858345-57-0 98%
5mg
¥8280.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S912858-1mg
Salvinorin A Carbamate
858345-57-0 98%
1mg
¥3,187.80 2022-08-31
A2B Chem LLC
AX65953-5mg
(2S,4aR,6aR,7R,9S,10aS,10bR)-9-[(aminocarbonyl)oxy]-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylicacid,methylester
858345-57-0 ≥90%
5mg
$692.00 2024-04-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73980-1mg
Salvinorin A Carbamate
858345-57-0 98%
1mg
¥2116.00 2022-04-26
A2B Chem LLC
AX65953-1mg
(2S,4aR,6aR,7R,9S,10aS,10bR)-9-[(aminocarbonyl)oxy]-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylicacid,methylester
858345-57-0 ≥90%
1mg
$166.00 2024-04-19
1PlusChem
1P01EQ75-5mg
(2S,4aR,6aR,7R,9S,10aS,10bR)-9-[(aminocarbonyl)oxy]-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylicacid,methylester
858345-57-0 ≥90%
5mg
$917.00 2024-04-21
1PlusChem
1P01EQ75-1mg
(2S,4aR,6aR,7R,9S,10aS,10bR)-9-[(aminocarbonyl)oxy]-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylicacid,methylester
858345-57-0 ≥90%
1mg
$241.00 2024-04-21

Salvinorin A Carbamate 関連文献

Salvinorin A Carbamateに関する追加情報

Salvinorin A Carbamate: A Comprehensive Overview

Salvinorin A Carbamate, identified by the CAS number 858345-57-0, is a compound that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound is derived from Salvinorin A, a naturally occurring neoclerodane diterpenoid found in the plant Salvia divinorum. The addition of a carbamate group to Salvinorin A has been shown to enhance its pharmacokinetic properties, making it a promising candidate for various therapeutic applications.

The synthesis of Salvinorin A Carbamate involves a multi-step process that begins with the isolation of Salvinorin A from its natural source. This is followed by chemical modifications to introduce the carbamate functional group, which not only improves the compound's stability but also enhances its bioavailability. Recent studies have demonstrated that this modification significantly extends the duration of action of Salvinorin A, making it a more viable option for chronic conditions.

In terms of pharmacological activity, Salvinorin A Carbamate has been extensively studied for its effects on the central nervous system. It acts as a potent agonist at kappa-opioid receptors, which are involved in pain modulation and mood regulation. Unlike traditional opioids, Salvinorin A and its derivatives do not exhibit the same level of dependence liability, making them attractive alternatives for pain management therapies.

Recent research has also explored the potential of Salvinorin A Carbamate in neuroprotection. Studies conducted in vitro and in vivo models have shown that this compound can mitigate oxidative stress and inflammation, which are key contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings suggest that Salvinorin A Carbamate could play a role in developing novel treatments for these debilitating conditions.

The synthesis of Salvinorin A Carbamate is a testament to advancements in organic chemistry. The process involves precise control over reaction conditions to ensure high yields and purity. Researchers have optimized synthetic pathways to minimize environmental impact and maximize scalability, paving the way for large-scale production if clinical trials prove successful.

In terms of safety and toxicity, preliminary studies indicate that Salvinorin A Carbamate has a favorable profile compared to other opioid agonists. However, further research is needed to fully understand its long-term effects and potential for adverse reactions. Regulatory agencies have expressed interest in this compound, provided that rigorous testing is conducted to ensure its safety and efficacy.

The future of Salvinorin A Carbamate looks promising, with ongoing clinical trials exploring its potential in pain management, neuroprotection, and mood disorders. Its unique mechanism of action and improved pharmacokinetic properties position it as a leading candidate in the development of next-generation therapeutics.

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